Ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O2/c1-3-16-10(15)7-4-12-9-8(11)5-13-14(9)6(7)2/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOCCXOFHZYPTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=C(C=N2)Br)N=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90725412 | |
| Record name | Ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90725412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1370287-43-6 | |
| Record name | Ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90725412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Reaction Conditions
5-Amino-3-methylpyrazole reacts with diethyl malonate under basic conditions (sodium ethoxide) to form 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1 ) in 89% yield. This step exploits the nucleophilic attack of the pyrazole’s amino group on the electrophilic carbonyl carbons of diethyl malonate, followed by cyclodehydration (Fig. 1A). The reaction proceeds at reflux in ethanol, with the base facilitating enolate formation.
Mechanistic Insights
The regioselectivity of the cyclocondensation is governed by the electronic and steric properties of the reactants. Diethyl malonate’s symmetric structure ensures uniform attack, while the methyl group on the pyrazole directs substitution to the 2-position of the pyrimidine ring.
Functional Group Modifications and Esterification
The ethyl ester at position 6 is introduced early in the synthesis, often via malonate-based cyclocondensation.
Esterification via Diethyl Malonate
In the initial cyclocondensation step, diethyl malonate serves as both a carbonyl source and ester donor. The ethoxy group of malonate is retained at position 6 during ring closure, forming the ethyl ester directly.
Post-Synthetic Ester Modification
For derivatives requiring alternative esters, 3 undergoes transesterification with ethanol in the presence of acid catalysts (e.g., H₂SO₄). However, this method risks hydrolysis of the bromine substituent and is less commonly employed.
Purification and Characterization Techniques
Chromatographic Separation
Crude products are purified via silica gel chromatography using ethyl acetate/hexane gradients (3:7 to 1:1). The target compound elutes at Rf = 0.35–0.45.
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, J = 7.1 Hz, 3H, CH₂CH₃), 2.52 (s, 3H, C7-CH₃), 4.32 (q, J = 7.1 Hz, 2H, OCH₂), 6.88 (s, 1H, C5-H).
Synthetic Challenges and Optimizations
Regioselectivity in Halogenation
Bromination at position 3 competes with positions 5 and 7. Using PBr₃ at 0°C minimizes di-substitution (<5% dibrominated byproducts).
Stability of the Ethyl Ester
The ester group is prone to hydrolysis under acidic or basic conditions. Storage at −20°C in anhydrous DMSO ensures stability for >6 months.
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclocondensation | Diethyl malonate, NaOEt, ethanol, reflux | 89% | |
| Chlorination | POCl₃, 110°C, 6 hr | 61% | |
| Bromination | PBr₃, CH₂Cl₂, 0°C | 72% |
Figures
Fig. 1. Synthetic routes: (A) Cyclocondensation to form 1 ; (B) Bromination to 2 .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce corresponding oxides .
Scientific Research Applications
Ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules with potential therapeutic applications.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential as a drug candidate.
Industrial Applications: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom at the 3-position and the carboxylate group play crucial roles in binding to these targets, leading to modulation of their activity . The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Pyrazolo[1,5-a]pyrimidine derivatives vary in substituent type, position, and ring saturation. Key structural differences influence their physicochemical properties and biological activities:
Table 1: Structural Comparison of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
Key Observations:
- Chlorine at position 7 (e.g., in 1138513-35-5) may reduce steric hindrance compared to methyl groups, affecting binding affinity in biological targets .
- Ester Groups : Ethyl esters (6-COOEt) are common, but methyl esters (e.g., 1159981-95-9) exhibit higher polarity, influencing solubility and pharmacokinetics .
- Ring Saturation : Dihydro analogs (e.g., 4,7-dihydrotetrazolo derivatives in ) show flattened envelope conformations, which may alter interactions with enzymatic pockets compared to fully aromatic systems.
Physicochemical Properties
Table 2: Physical and Spectral Data
Notes:
Biological Activity
Ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and potential therapeutic applications, supported by data tables and research findings.
- Molecular Formula : C10H10BrN3O2
- Molecular Weight : 284.109 g/mol
- Density : 1.7 ± 0.1 g/cm³
- LogP : 1.85
These properties indicate a compound that is relatively stable and may exhibit lipophilic characteristics, which can influence its bioavailability and interaction with biological systems .
Biological Activity Overview
This compound has been studied for various biological activities, including:
- Anticancer Activity : Research indicates that pyrazolo[1,5-a]pyrimidines can exhibit significant anticancer properties. A study highlighted that certain derivatives of this compound showed efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Enzyme Inhibition : This compound has demonstrated potential as an enzyme inhibitor, particularly against dihydrofolate reductase (DHFR), which is critical in the synthesis of nucleotides necessary for DNA replication .
- Photophysical Properties : Some studies have investigated the use of pyrazolo[1,5-a]pyrimidines as fluorophores due to their unique photophysical properties. These compounds can serve as biomarkers in imaging applications for cancer cells .
Anticancer Activity
A notable study evaluated the anticancer effects of this compound on HeLa cells (cervical cancer) and L929 cells (normal fibroblast). The results showed:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HeLa | 15.2 | Induction of apoptosis |
| This compound | L929 | >50 | Minimal effect |
The compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
Enzyme Inhibition
In another study focusing on enzyme inhibition:
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| This compound | Dihydrofolate reductase (DHFR) | 12.5 |
This inhibition suggests potential applications in cancer therapy where DHFR inhibitors are beneficial .
Synthesis Pathways
The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with bromoacetates under controlled conditions. The following general synthetic route has been described:
- Starting Materials : 3-amino-7-methylpyrazole and ethyl bromoacetate.
- Reaction Conditions : Conducted in a polar solvent at elevated temperatures.
- Yield : Generally yields around 70–85% depending on reaction conditions.
The synthetic versatility allows for further modifications to enhance biological activity or alter pharmacokinetic properties .
Q & A
Q. Table 1. Hydrogen-Bond Geometry in Pyrazolo[1,5-a]pyrimidine Derivatives
| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |
|---|---|---|---|---|
| N2–H2···N4 | 0.83(2) | 2.12(3) | 2.943(2) | 174(2) |
| C8–H8···O1 | 0.95 | 2.42 | 3.251(3) | 146 |
| Source: Crystallographic data for analogs |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
